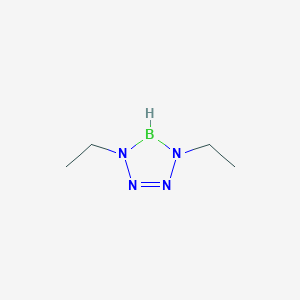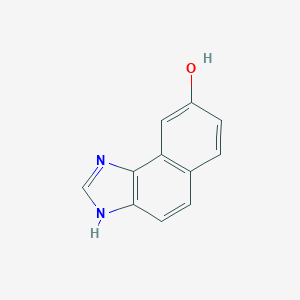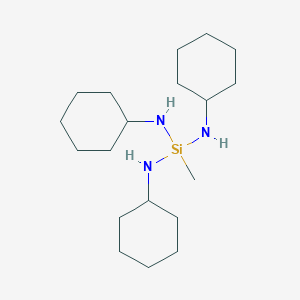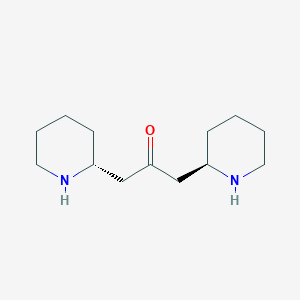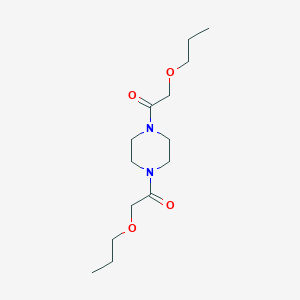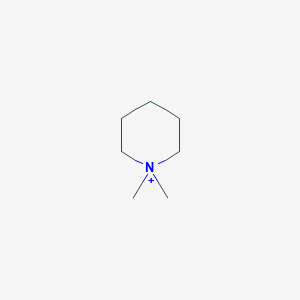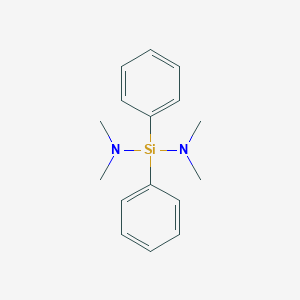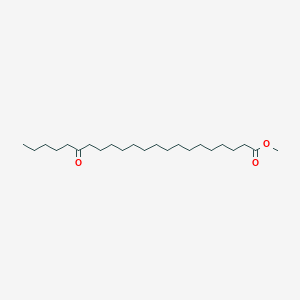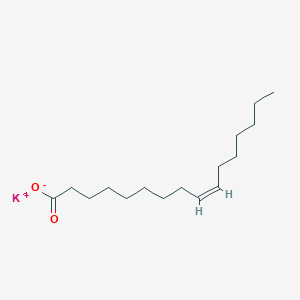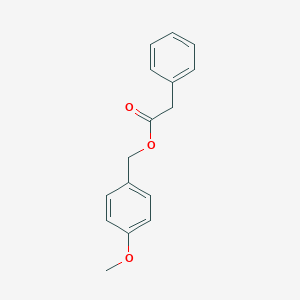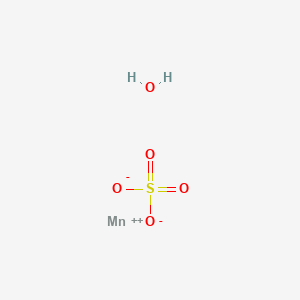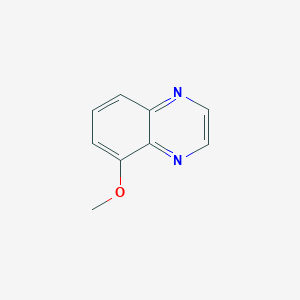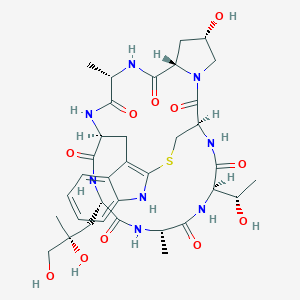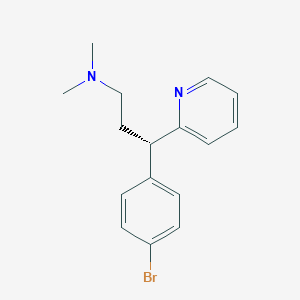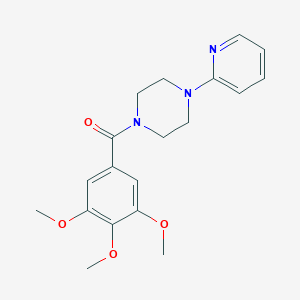
4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone, also known as PPTMK, is a chemical compound that has been subject to scientific research due to its potential applications in medicine. PPTMK is a ketone that belongs to the class of piperazine derivatives, and it has been found to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
Antiallergic Activity
Nishikawa et al. (1989) synthesized a series of acrylamide derivatives, including compounds related to 4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone, and found several of these compounds to exhibit potent antiallergic activities. They demonstrated inhibitory activities against the rat passive cutaneous anaphylaxis reaction and the enzyme 5-lipoxygenase, suggesting potential use in allergy treatment (Nishikawa et al., 1989).
Synthesis of Analogs
Saleh et al. (1994) demonstrated the synthesis of 2,7-substituted octahydro-2H-pyrido[1,2-a]pyrazines as analogs of both quinolizidine and piperazine drugs, highlighting the versatility of amino ketone structures related to 4-(2-Pyridyl)piperazinyl compounds (Saleh et al., 1994).
Solid Phase Synthesis
Hird et al. (1997) explored the solid-phase synthesis of 2-aminobutadienes using a piperazine linker, demonstrating the utility of piperazine in attaching ketones for synthesis, which could include derivatives of 4-(2-Pyridyl)piperazinyl compounds (Hird et al., 1997).
Mass Spectrometric Studies
Herzig et al. (1977) conducted mass spectrometric investigations of phenyl-pyridyl-ketones, providing insights into the fragmentation patterns of compounds structurally related to 4-(2-Pyridyl)piperazinyl ketones (Herzig et al., 1977).
Reactivity in Metal Chemistry
Papaefstathiou et al. (2001) studied the reactivity of di-2-pyridyl ketone with Ni(O2CMe)(2).4H2O, leading to insights into the use of pyridyl ketones in the formation of high-spin molecules, potentially applicable to materials science and magnetism research (Papaefstathiou et al., 2001).
Enantioselective Alkynylation
Tanaka et al. (2010) investigated the enantioselective alkynylation of ketones with trimethoxysilylalkynes, demonstrating the potential for synthesizing chiral tertiary propargylic alcohols from acetylpyridine, relevant to the field of asymmetric synthesis (Tanaka et al., 2010).
Synthesis of Piperazine Derivatives
Qiao et al. (2011) used piperazine-based derivatives for peptide carboxyl group derivatization, enhancing signal detection in mass spectrometry. This research demonstrates the potential use of piperazine derivatives, like 4-(2-Pyridyl)piperazinyl ketones, in proteomics and analytical chemistry (Qiao et al., 2011).
特性
CAS番号 |
17766-77-7 |
|---|---|
製品名 |
4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone |
分子式 |
C19H23N3O4 |
分子量 |
357.4 g/mol |
IUPAC名 |
(4-pyridin-2-ylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H23N3O4/c1-24-15-12-14(13-16(25-2)18(15)26-3)19(23)22-10-8-21(9-11-22)17-6-4-5-7-20-17/h4-7,12-13H,8-11H2,1-3H3 |
InChIキー |
FCSIXXHVPJCRTN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
その他のCAS番号 |
17766-77-7 |
溶解性 |
53.6 [ug/mL] |
同義語 |
1-(2-Pyridyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



